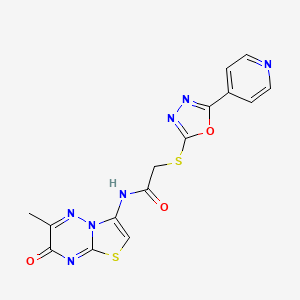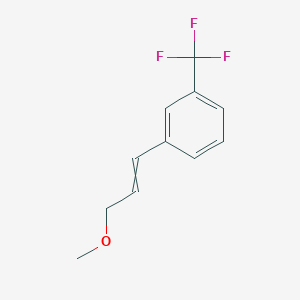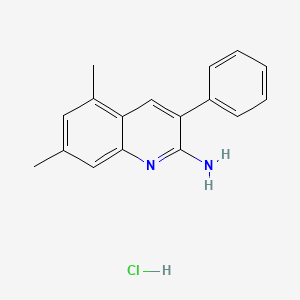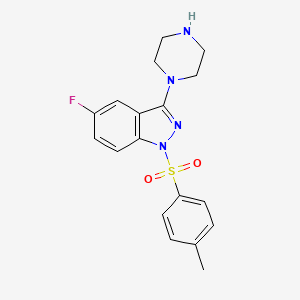![molecular formula C18H16ClNOS B12635841 2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide CAS No. 920537-63-9](/img/structure/B12635841.png)
2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 2-chloro group and an ethyl chain linked to a 3-methyl-1-benzothiophene moiety. Benzamides are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzothiophene Intermediate: The synthesis begins with the preparation of 3-methyl-1-benzothiophene. This can be achieved through cyclization reactions involving appropriate starting materials such as 2-methylthiophenol and acetic anhydride under acidic conditions.
Alkylation: The benzothiophene intermediate is then alkylated using an appropriate alkyl halide, such as 2-chloroethylamine, in the presence of a base like potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzothiophene with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzothiophene moiety can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrobenzothiophenes.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiophenes.
Hydrolysis: Formation of 2-chlorobenzoic acid and 3-methyl-1-benzothiophene-2-ethylamine.
科学的研究の応用
2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to study the biochemical pathways and mechanisms of action of benzamide derivatives.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
作用機序
The mechanism of action of 2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can bind to the active site of enzymes, inhibiting their activity. The benzothiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 2-chloro-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide
- N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide
- 2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 3-methyl group on the benzothiophene ring and the 2-chloro group on the benzamide moiety enhances its binding affinity and selectivity towards specific biological targets, making it a valuable compound in medicinal chemistry and biological research.
特性
CAS番号 |
920537-63-9 |
|---|---|
分子式 |
C18H16ClNOS |
分子量 |
329.8 g/mol |
IUPAC名 |
2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H16ClNOS/c1-12-13-6-3-5-9-17(13)22-16(12)10-11-20-18(21)14-7-2-4-8-15(14)19/h2-9H,10-11H2,1H3,(H,20,21) |
InChIキー |
XTXGCRPECQQWMO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=CC=CC=C12)CCNC(=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B12635758.png)


![8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12635773.png)

![2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide](/img/structure/B12635790.png)
![1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12635792.png)

![Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12635822.png)
![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenoxypropanethioate](/img/structure/B12635829.png)
![4-[[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]morpholine](/img/structure/B12635833.png)
![4-[2-(2-Aminophenyl)ethenyl]phenol](/img/structure/B12635849.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl-](/img/structure/B12635852.png)

